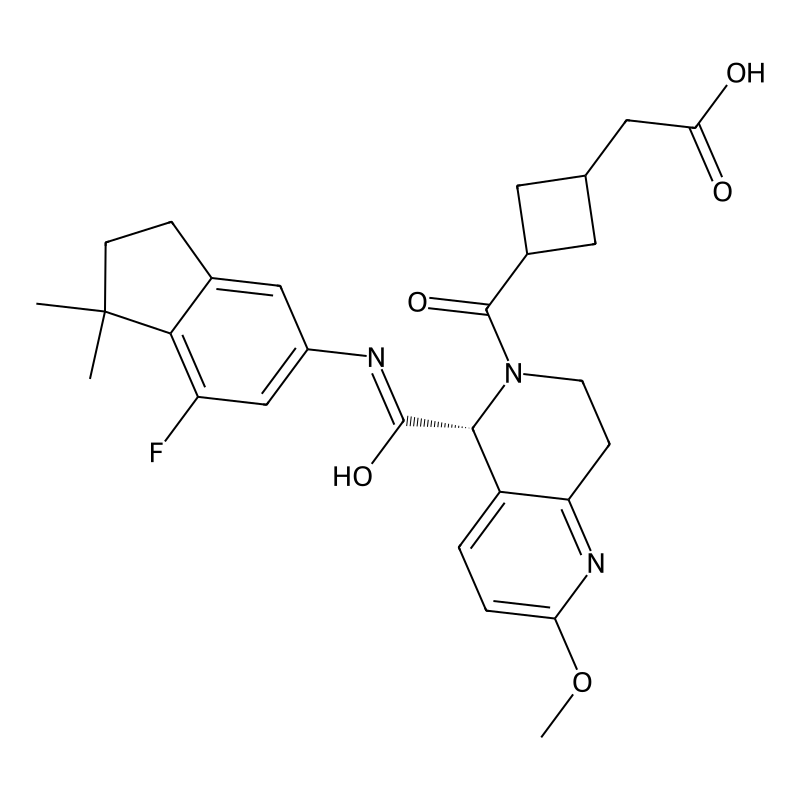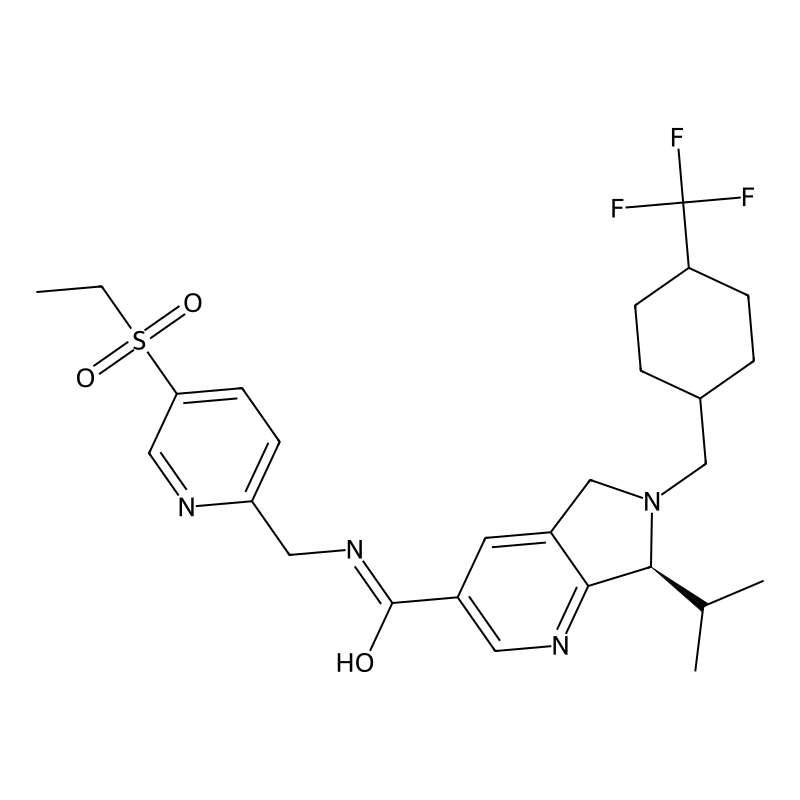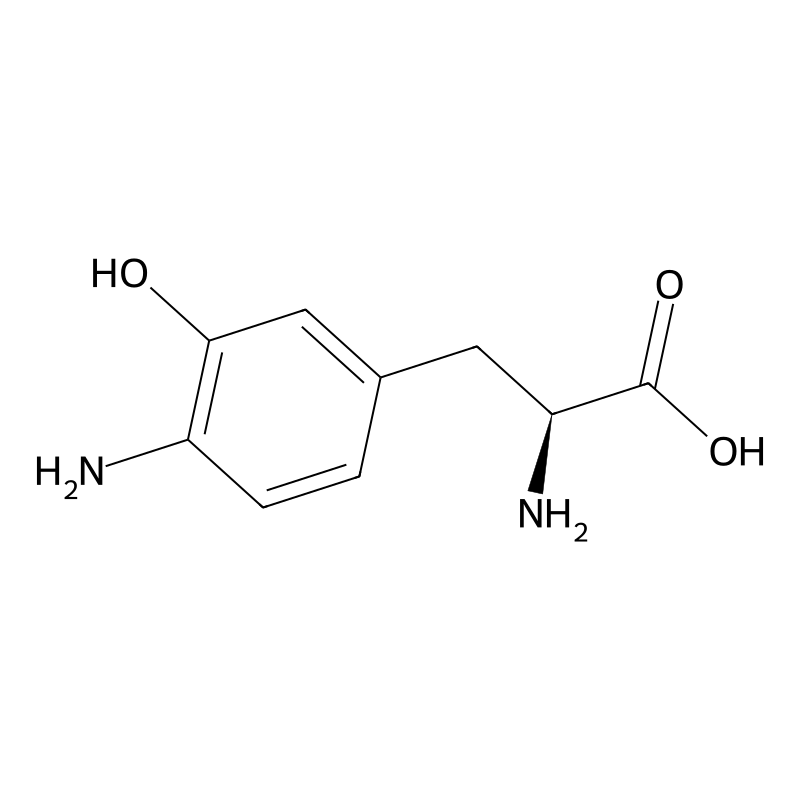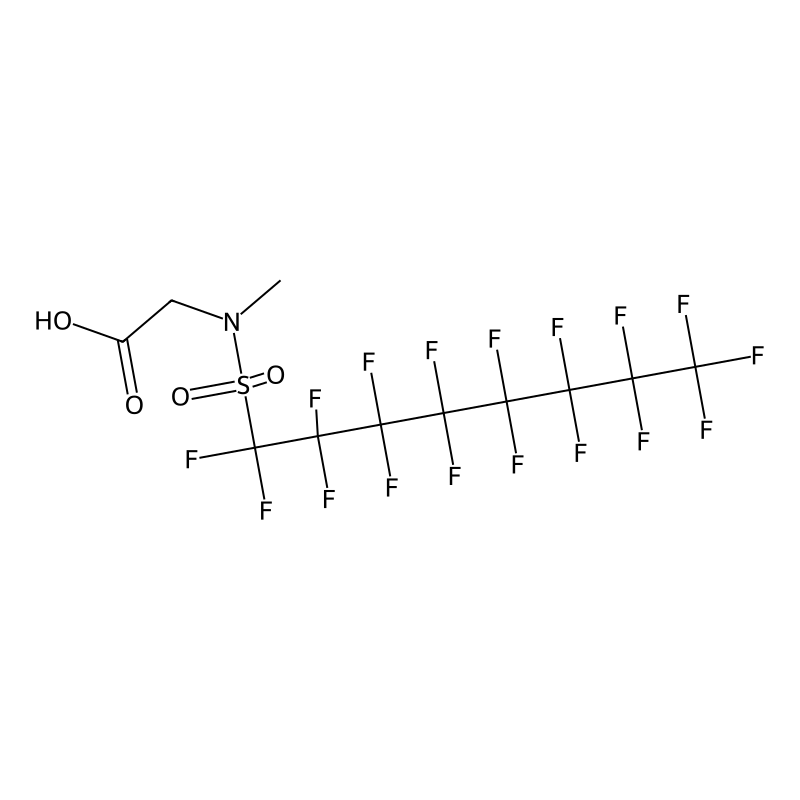4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid
Catalog No.
S6629492
CAS No.
1539821-77-6
M.F
C14H9N3O2S
M. Wt
283.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
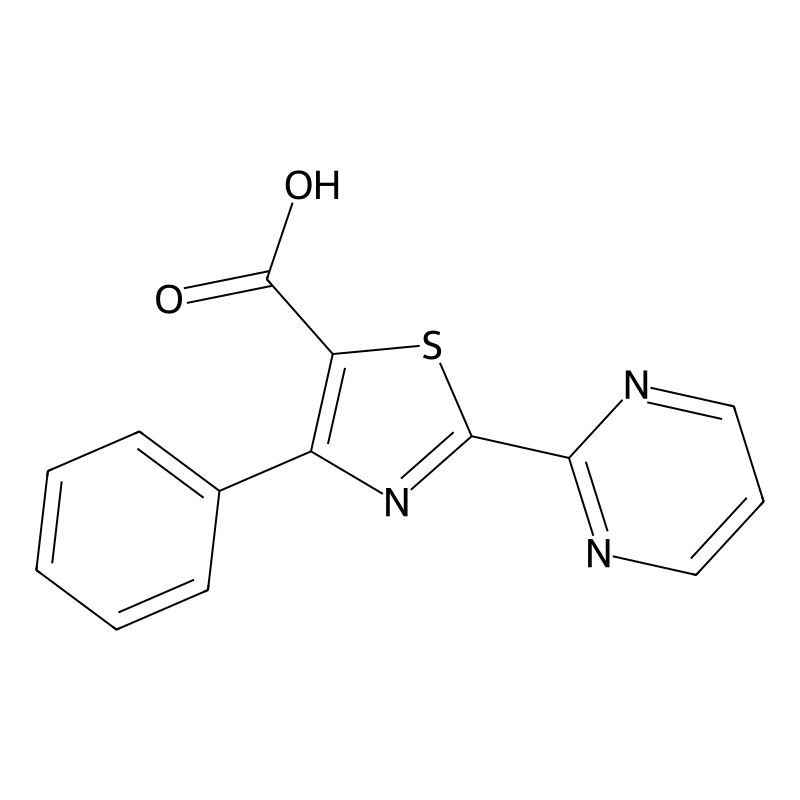
Content Navigation
CAS Number
1539821-77-6
Product Name
4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid
IUPAC Name
4-phenyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid
Molecular Formula
C14H9N3O2S
Molecular Weight
283.31 g/mol
InChI
InChI=1S/C14H9N3O2S/c18-14(19)11-10(9-5-2-1-3-6-9)17-13(20-11)12-15-7-4-8-16-12/h1-8H,(H,18,19)
InChI Key
WHQMAOALRPAUHO-UHFFFAOYSA-N
SMILES
C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC=CC=N3)C(=O)O
Canonical SMILES
C1=CC=C(C=C1)C2=C(SC(=N2)C3=NC=CC=N3)C(=O)O
4-Phenyl-2-(2-pyrimidyl)thiazole-5-carboxylic acid (PTC) is a heterocyclic compound containing a thiazole ring, a pyrimidine ring, and a carboxylic acid functional group. PTC has attracted much attention in scientific research due to its diverse biological properties and potential applications in various fields. This paper aims to provide a comprehensive review of the definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety, applications, current state of research, potential implications, limitations, and future directions of PTC.
PTC is a heterocyclic compound with the chemical formula C14H9N3O2S. It belongs to the class of thiazolopyrimidines, which have been widely used in medicinal chemistry for their diverse biological activities, such as anti-inflammatory, antimicrobial, antitumor, and antiviral properties. PTC was first reported by Vasil'ev in 1975, and its synthesis has been a subject of interest in organic chemistry.
PTC is a yellow solid with a melting point of 238-240 °C. It is insoluble in water but soluble in organic solvents such as ethanol, chloroform, and acetone. PTC has a molecular weight of 295.31 g/mol and a density of 1.45 g/cm3. It is a weak acid with a pKa value of 3.21.
PTC can be synthesized through various methods, including one-pot synthesis, multi-component reactions, and cyclization of heterocyclic compounds. The most common method of synthesis is the condensation reaction between 4-phenylthiazol-2-amine and ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate, which yields PTC in high yield.
The characterization of PTC can be done through various spectroscopic techniques, such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). The IR spectrum shows characteristic absorption bands at 1726 and 1610 cm-1, which correspond to the carboxylic acid functional group and pyrimidine ring, respectively. The NMR spectrum shows signals at δ 7.78 (d, J = 8.3 Hz), δ 7.58 (t, J = 7.8 Hz), and δ 7.38 (d, J = 8.3 Hz), which correspond to the aromatic protons of the phenyl ring.
The characterization of PTC can be done through various spectroscopic techniques, such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). The IR spectrum shows characteristic absorption bands at 1726 and 1610 cm-1, which correspond to the carboxylic acid functional group and pyrimidine ring, respectively. The NMR spectrum shows signals at δ 7.78 (d, J = 8.3 Hz), δ 7.58 (t, J = 7.8 Hz), and δ 7.38 (d, J = 8.3 Hz), which correspond to the aromatic protons of the phenyl ring.
PTC can be analyzed through various analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). HPLC is a common method used for the quantification and separation of PTC in pharmaceutical samples. GC-MS is used for the identification and quantification of PTC in environmental samples.
PTC has been reported to possess diverse biological properties, including antimicrobial, antitumor, antiviral, and anti-inflammatory activities. PTC has been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. PTC has also been found to exhibit anticancer activity in several cancer cell lines, including breast, lung, and colon cancer cells. In addition, PTC has shown antiviral activity against herpes simplex virus type 1 and type 2.
PTC has been reported to be non-toxic and safe in scientific experiments. It has been found to have no acute toxicity in rats and no significant adverse effects on liver and kidney functions. However, further studies are needed to determine the long-term toxicity and safety of PTC.
PTC has potential applications in various fields of research, including medicinal chemistry, materials science, and environmental science. PTC has been used as a starting material for the synthesis of novel thiazolopyrimidine derivatives with diverse biological activities. PTC has also been used as a sensitizer in dye-sensitized solar cells due to its excellent photovoltaic properties.
Research on PTC has been focused on the synthesis of novel derivatives with improved biological activities and the exploration of its potential applications in various fields. Several studies have reported the synthesis of novel PTC derivatives with potent antimicrobial, antitumor, and antiviral activities. In addition, research on the application of PTC in dye-sensitized solar cells has gained considerable attention.
PTC has potential implications in various fields of research and industry, including pharmaceuticals, materials science, and renewable energy. PTC derivatives with potent biological activities could be developed into novel drugs for the treatment of infectious and cancerous diseases. PTC could also be used as a sensitizer in the fabrication of cost-effective and environmentally friendly dye-sensitized solar cells.
Despite the potential applications of PTC, there are some limitations that need to be addressed. The synthesis of PTC derivatives with improved bioactivity and selectivity remains a challenge. Further studies are needed to elucidate the mechanism of action of PTC and its derivatives. In addition, the long-term toxicity and safety of PTC need to be determined. Future directions of research on PTC could include the synthesis of novel PTC derivatives with improved activity and selectivity, the exploration of its potential applications in materials science and environmental science, and the assessment of its long-term toxicity and safety.
PTC is a heterocyclic compound with diverse biological properties and potential applications in various fields of research and industry. Its synthesis, characterization, analytical methods, biological properties, toxicity and safety, applications, current state of research, potential implications, limitations, and future directions have been reviewed comprehensively. Further studies are needed to explore the potential of PTC and its derivatives in various fields and to address the challenges and limitations.
XLogP3
2.5
Hydrogen Bond Acceptor Count
6
Hydrogen Bond Donor Count
1
Exact Mass
283.04154771 g/mol
Monoisotopic Mass
283.04154771 g/mol
Heavy Atom Count
20
Dates
Modify: 2023-11-23
Explore Compound Types
Get ideal chemicals from 750K+ compounds



